

Application Notes and Protocols: Molecular Docking Simulation of Tegoprazan with H⁺/K⁺-ATPase

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Compound of Interest

Compound Name: Tegoprazan

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing a molecular docking simulation to investigate the interaction between **Tegoprazan**, a potassium-competitive acid blocker (P-CAB), and its therapeutic target, the gastric H⁺/K⁺-ATPase. The provided protocols and data will enable researchers to computationally model and analyze the binding mechanism of this next-generation acid suppressant.

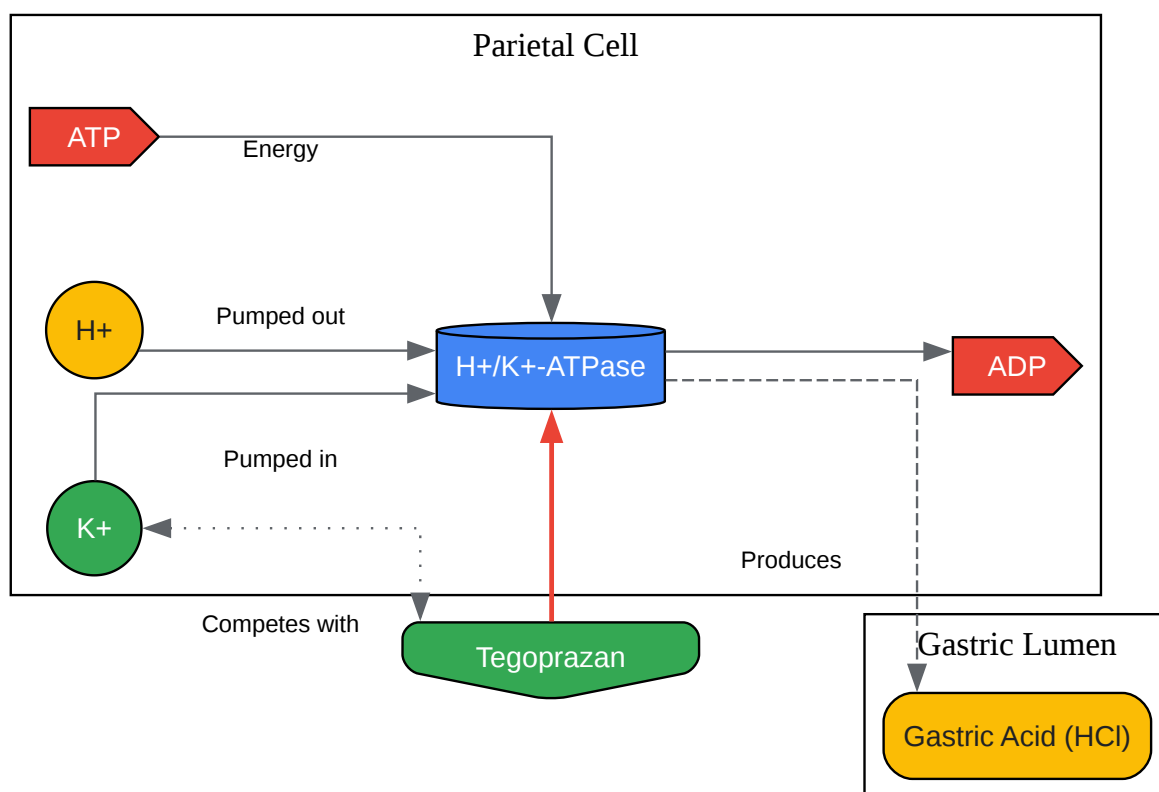
Introduction

Tegoprazan is a novel therapeutic agent for acid-related gastrointestinal disorders, functioning as a potassium-competitive acid blocker (P-CAB).[1][2][3] Unlike traditional proton pump inhibitors (PPIs), **Tegoprazan** reversibly inhibits the H⁺/K⁺-ATPase, also known as the gastric proton pump, by competing with potassium ions (K⁺).[1][4] This distinct mechanism of action allows for a rapid onset of action and sustained acid suppression.[1][2] The H⁺/K⁺-ATPase is an enzyme primarily responsible for the acidification of the stomach contents by exchanging cytoplasmic hydronium ions (H⁺) for potassium ions (K⁺) from the gastric lumen.[5][6] This process is crucial for digestion and is a key target for drugs aimed at reducing gastric acid secretion.[5][6] Molecular docking simulations are powerful computational tools to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights into drug-receptor interactions at a molecular level.[7][8]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Tegoprazan

The secretion of gastric acid by parietal cells is a complex process regulated by various signaling molecules. The final step of this pathway is the activity of the H⁺/K⁺-ATPase.

Tegoprazan directly targets and inhibits this proton pump.



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Caption: Mechanism of **Tegoprazan** Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of **Tegoprazan** with H⁺/K⁺-ATPase.

Table 1: Inhibitory Potency of **Tegoprazan**

Parameter	Species	Value (μM)	pH	Reference
IC50	Porcine	0.29 - 0.52	-	[4]
Canine	0.29 - 0.52	-	[4]	
Human	0.29 - 0.52	-	[4]	
Apparent Kd	-	0.56 ± 0.04	7.2	[9][10]
-	2.70 ± 0.24	7.2	[9][10]	

Table 2: Effect of pH on **Tegoprazan** Affinity

pH	K0.5 (μM)	Reference
7.2	3.25 ± 0.29	[9]
6.2	0.89 ± 0.04	[9]

Experimental Protocols: Molecular Docking Simulation

This protocol outlines the steps for performing a molecular docking simulation of **Tegoprazan** with the H⁺/K⁺-ATPase using AutoDock Vina, a widely used open-source docking software.[11][12]

Preparation of the Receptor (H⁺/K⁺-ATPase)

- Obtain Protein Structure: Download the 3D structure of the human H⁺/K⁺-ATPase. Since a complete experimental structure of the human gastric H⁺/K⁺-ATPase may not be available, a homology model can be generated using a suitable template, such as the cryo-EM structure of the gastric H⁺,K⁺-ATPase.[13][14][15] Alternatively, existing homology models from literature can be used.[13][16] The structure should be in the E2 conformation, which is the state to which **Tegoprazan** is proposed to bind.[9][16]
- Prepare the Receptor in AutoDockTools (ADT):

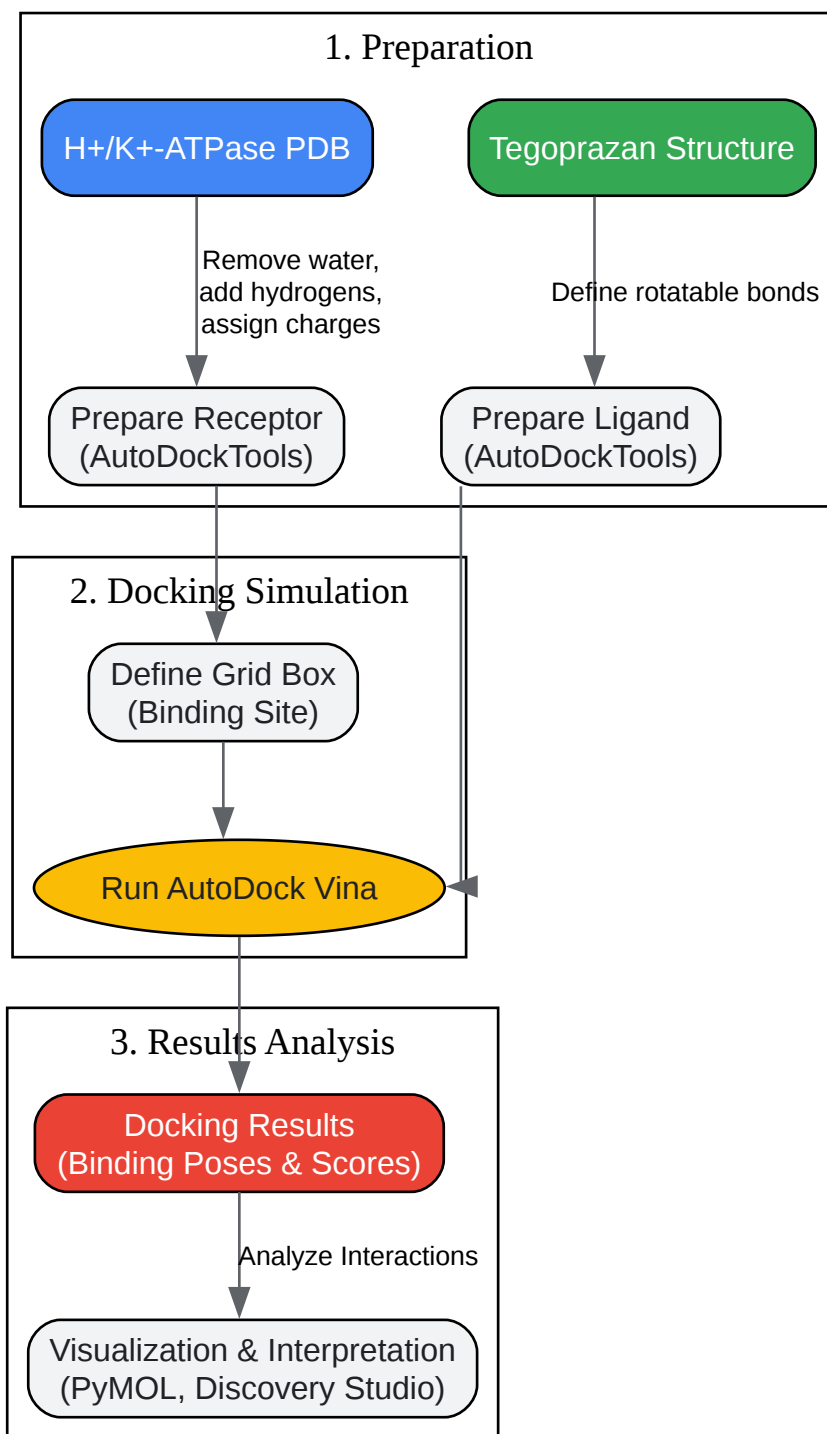
- Load the PDB file of the H⁺/K⁺-ATPase into ADT.
- Remove water molecules and any co-crystallized ligands not relevant to the binding site.
- Add polar hydrogens to the protein.
- Compute Gasteiger charges.
- Save the prepared receptor in the PDBQT format.

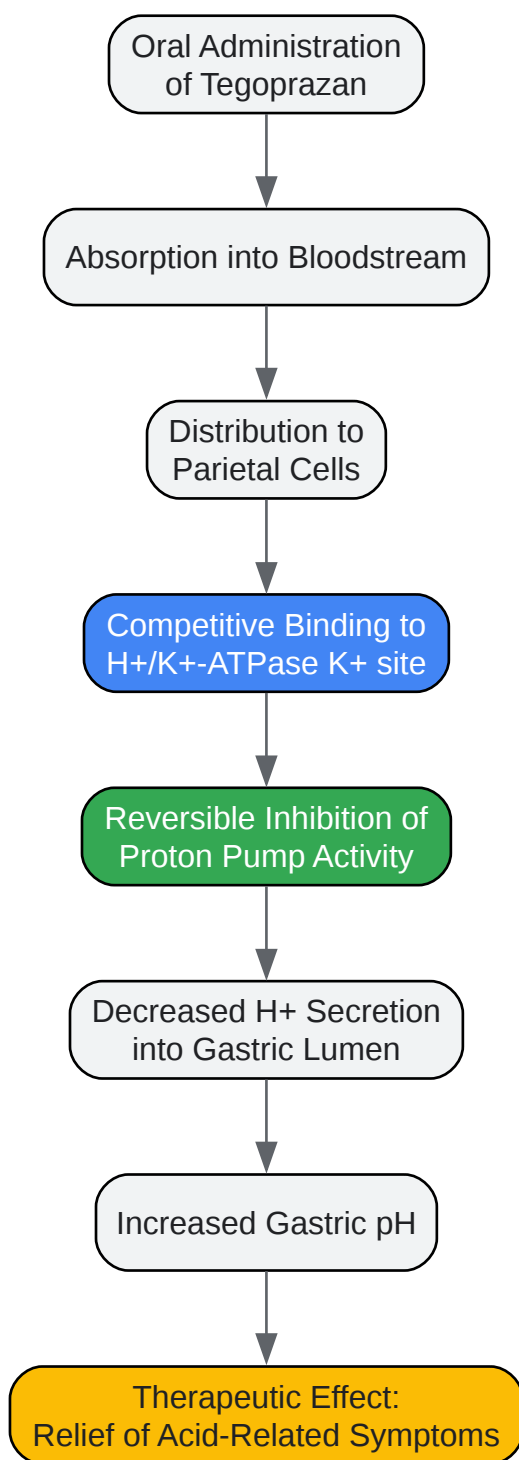
Preparation of the Ligand (Tegoprazan)

- Obtain Ligand Structure: The 3D structure of **Tegoprazan** can be obtained from a chemical database like PubChem or generated from its 2D structure using software like ChemDraw or MarvinSketch.
- Prepare the Ligand in ADT:
 - Load the ligand's 3D structure file (e.g., MOL, SDF) into ADT.
 - Detect the ligand's rotatable bonds.
 - Save the prepared ligand in the PDBQT format.

Molecular Docking Workflow

The following diagram illustrates the workflow for the molecular docking simulation.





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- To cite this document: BenchChem. [Application Notes and Protocols: Molecular Docking Simulation of Tegoprazan with H⁺/K⁺-ATPase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682004#molecular-docking-simulation-of-tegoprazan-with-h-k-atpase]

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